molecular formula C17H15ClFKN6O9 B132880 S 1 (combination) CAS No. 150863-82-4

S 1 (combination)

Cat. No. B132880
M. Wt: 540.9 g/mol
InChI Key: MREOOEFUTWFQOC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

S 1 (combination) is a combination of two selective androgen receptor modulators (SARMs) – Ostarine and Andarine. SARMs are a class of drugs that selectively target androgen receptors in the body, leading to specific effects on muscle and bone tissue. S 1 (combination) has gained attention in the scientific community due to its potential applications in muscle wasting diseases, osteoporosis, and bodybuilding.

Mechanism Of Action

S 1 (S 1 (combination)) works by selectively binding to androgen receptors in the body, leading to an increase in protein synthesis and muscle growth. Unlike traditional androgen therapies, S 1 (S 1 (combination)) has a high affinity for androgen receptors in muscle and bone tissue, while having a lower affinity for androgen receptors in other tissues, such as the prostate gland.

Biochemical And Physiological Effects

S 1 (S 1 (combination)) has been shown to increase muscle mass and strength in animal studies, without affecting prostate size or causing other side effects associated with traditional androgen therapies. Additionally, S 1 (S 1 (combination)) has been shown to increase bone density in animal models, potentially making it useful in the treatment of osteoporosis. However, further studies are needed to determine the long-term effects of S 1 (S 1 (combination)) on muscle and bone tissue.

Advantages And Limitations For Lab Experiments

The advantages of using S 1 (S 1 (combination)) in lab experiments include its high selectivity for androgen receptors in muscle and bone tissue, as well as its lack of side effects associated with traditional androgen therapies. Additionally, S 1 (S 1 (combination)) is relatively easy to synthesize and can be administered orally, making it a convenient option for researchers. However, the limitations of using S 1 (S 1 (combination)) in lab experiments include the lack of long-term safety data and the potential for off-target effects in other tissues.

Future Directions

There are several future directions for research on S 1 (S 1 (combination)), including its potential use in the treatment of muscle wasting diseases, osteoporosis, and bodybuilding. Additionally, further studies are needed to determine the long-term effects of S 1 (S 1 (combination)) on muscle and bone tissue, as well as its potential for off-target effects in other tissues. Finally, the development of more selective and potent SARMs may lead to the development of even more effective therapies for muscle and bone-related disorders.

Synthesis Methods

The synthesis of S 1 (S 1 (combination)) involves the S 1 (combination) of Ostarine and Andarine in a specific ratio. Ostarine is synthesized through a series of chemical reactions, including the condensation of a benzylamine compound with a carboxylic acid derivative. Andarine is synthesized through a similar process, starting with a benzylamine compound and a chlorinated derivative of a carboxylic acid.

Scientific Research Applications

S 1 (S 1 (combination)) has been studied for its potential use in muscle wasting diseases, such as cancer cachexia and sarcopenia. In animal studies, S 1 (S 1 (combination)) has been shown to increase muscle mass and strength without affecting prostate size or causing other side effects associated with traditional androgen therapies. Additionally, S 1 (S 1 (combination)) has been studied for its potential use in osteoporosis, as it has been shown to increase bone density in animal models.

properties

CAS RN

150863-82-4

Product Name

S 1 (combination)

Molecular Formula

C17H15ClFKN6O9

Molecular Weight

540.9 g/mol

IUPAC Name

potassium;5-chloro-2-hydroxy-1H-pyridin-4-one;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate;5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H9FN2O3.C5H4ClNO2.C4H3N3O4.K/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;6-3-2-7-5(9)1-4(3)8;8-2(9)1-5-3(10)7-4(11)6-1;/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,7,8,9);(H,8,9)(H2,5,6,7,10,11);/q;;;+1/p-1

InChI Key

MREOOEFUTWFQOC-UHFFFAOYSA-M

Isomeric SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]

SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=C(NC=C(C1=O)Cl)O.C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]

Origin of Product

United States

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